(2-Bromoethoxy)-t-butyldiphenylsilane
Overview
Description
(2-Bromoethoxy)-t-butyldiphenylsilane is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a bromoethoxy group attached to a t-butyldiphenylsilane moiety. This compound is known for its versatility in various chemical reactions and its utility as a reagent in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)-t-butyldiphenylsilane typically involves the reaction of 2-bromoethanol with t-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
t-BuPh2SiCl+BrCH2CH2OH→t-BuPh2SiOCH2CH2Br+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)-t-butyldiphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Nucleophilic Substitution: Substituted ethoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Scientific Research Applications
(2-Bromoethoxy)-t-butyldiphenylsilane is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: For the modification of surfaces and the synthesis of organosilicon polymers.
Biological Studies: As a precursor for the synthesis of bioactive molecules and probes.
Mechanism of Action
The mechanism of action of (2-Bromoethoxy)-t-butyldiphenylsilane in chemical reactions involves the nucleophilic attack on the bromo group, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. The t-butyldiphenylsilane moiety provides steric protection, enhancing the selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-t-butyldimethylsilane
- 2-Bromoethanol
- (2-Bromoethoxy)tetrahydro-2H-pyran
Uniqueness
(2-Bromoethoxy)-t-butyldiphenylsilane is unique due to its combination of a bromoethoxy group with a t-butyldiphenylsilane moiety. This structure provides both reactivity and steric protection, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions.
Properties
IUPAC Name |
2-bromoethoxy-tert-butyl-diphenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSEKGXOIGTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139897-19-1 | |
Record name | (2-bromoethoxy)(tert-butyl)diphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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